1-(1,5-Naphthyridin-3-yl)ethanone chemical properties
1-(1,5-Naphthyridin-3-yl)ethanone chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 1-(1,5-Naphthyridin-3-yl)ethanone
Introduction
The 1,5-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar geometry and the presence of two hydrogen bond-accepting nitrogen atoms make it an exceptional pharmacophore for interacting with various biological targets. Within this important class of heterocycles, 1-(1,5-Naphthyridin-3-yl)ethanone emerges as a pivotal synthetic intermediate. The acetyl group at the C3 position serves as a versatile chemical handle, enabling a wide array of subsequent modifications for the construction of complex molecular architectures and diverse compound libraries.
This technical guide provides a comprehensive overview of the core chemical properties of 1-(1,5-Naphthyridin-3-yl)ethanone. We will delve into its physicochemical characteristics, explore robust synthetic strategies, analyze its chemical reactivity, detail its spectroscopic signature, and discuss its significant potential as a building block in drug discovery and materials science. This document is designed to be a practical resource, blending established chemical principles with actionable, field-proven insights.
Physicochemical and Structural Properties
1-(1,5-Naphthyridin-3-yl)ethanone is a solid at room temperature.[3] Its core structure consists of a fused bicyclic aromatic system containing two pyridine rings. The electron-withdrawing nature of the nitrogen atoms and the acetyl group significantly influences the electron density distribution across the rings, impacting both its reactivity and its interactions with biological macromolecules.
| Property | Value | Source |
| CAS Number | 1246088-62-9 | [3][4] |
| Molecular Formula | C₁₀H₈N₂O | [4] |
| Molecular Weight | 172.18 g/mol | [4] |
| Exact Mass | 172.0637 amu | [4] |
| Physical Form | Solid | [3] |
| SMILES | CC(=O)c1cnc2cccnc2c1 | [3] |
| InChI Key | QBCLQROIFXPZDW-UHFFFAOYSA-N | [3][4] |
Synthesis and Purification
While a specific, peer-reviewed synthesis for 1-(1,5-Naphthyridin-3-yl)ethanone is not prominently documented, its structure can be achieved through established methodologies for naphthyridine synthesis. The choice of strategy depends on the availability of starting materials and the desired scale of the reaction. A logical and robust approach involves a cyclization reaction, building the naphthyridine core from a suitably functionalized pyridine precursor. The Gould-Jacobs reaction is a classic and reliable method for this purpose.[1]
Proposed Synthetic Strategy: Modified Gould-Jacobs Reaction
The causality behind this choice rests on the commercial availability of 3-aminopyridine derivatives and the high-yielding nature of the Gould-Jacobs reaction for forming the 4-oxo-1,4-dihydro-1,5-naphthyridine ring system. The subsequent steps to install the acetyl group are standard, reliable transformations.
Detailed Experimental Protocol
This protocol is a representative, self-validating system based on established chemical transformations for this class of compounds.
Step 1: Synthesis of 4-Hydroxy-3-acetyl-1,5-naphthyridine (E)
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Reagents & Setup: In a round-bottom flask equipped with a condenser and a Dean-Stark trap, combine 3-aminopyridine (1.0 eq), diethyl 2-acetylmalonate (1.05 eq), and toluene.
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Condensation: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, providing a visual indicator of reaction progress. Continue heating until no more water is evolved (typically 3-5 hours).
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Solvent Removal: Remove the toluene under reduced pressure to yield the crude condensation intermediate.
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Cyclization: Add the crude intermediate to a high-boiling solvent such as diphenyl ether. Heat the mixture to 250 °C with vigorous stirring for 30-60 minutes. The cyclization product will precipitate upon heating.
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Work-up: Allow the mixture to cool to room temperature. Dilute with hexanes to facilitate precipitation. Collect the solid product by vacuum filtration, wash thoroughly with hexanes, and dry to yield the 4-hydroxy-3-acetyl-1,5-naphthyridine.
Step 2: Synthesis of 4-Chloro-3-acetyl-1,5-naphthyridine (G)
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Chlorination: In a flask equipped with a reflux condenser and a gas trap, suspend the product from Step 1 (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
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Reaction: Heat the mixture to reflux and maintain for 2-4 hours, until the reaction is complete as monitored by TLC.
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Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. The product will precipitate.
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Extraction & Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of 1-(1,5-Naphthyridin-3-yl)ethanone (I)
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Dehalogenation: Dissolve the chlorinated intermediate from Step 2 (1.0 eq) in ethanol or methanol in a hydrogenation vessel. Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).
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Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of H₂ (typically 1-3 atm) using a balloon or a Parr hydrogenator.
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Reaction: Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).
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Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
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Purification: Concentrate the filtrate under reduced pressure to yield the final product, 1-(1,5-Naphthyridin-3-yl)ethanone. Further purification can be achieved by recrystallization if necessary.
Chemical Reactivity
The reactivity of 1-(1,5-Naphthyridin-3-yl)ethanone is dictated by two key domains: the heterocyclic naphthyridine core and the exocyclic acetyl group. Understanding these domains is crucial for designing subsequent synthetic transformations.
Reactivity of the 1,5-Naphthyridine Core
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N-Functionalization: The lone pairs on the pyridine nitrogen atoms (N1 and N5) are nucleophilic and can readily react with alkyl halides to form quaternary N-alkylnaphthyridinium salts or with peroxy acids to form N-oxides.[5] This modification can alter the electronic properties and solubility of the molecule.
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Electrophilic Aromatic Substitution (SEAr): The naphthyridine ring is generally electron-deficient and thus deactivated towards electrophilic attack compared to benzene. However, reactions such as nitration or halogenation can occur under forcing conditions, with substitution patterns dictated by the directing effects of both nitrogen atoms.
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Nucleophilic Aromatic Substitution (SNAr): Halogenated 1,5-naphthyridines are excellent substrates for SNAr reactions.[5] As demonstrated in the synthetic protocol, a chloro group at the C4 position is readily displaced by various nucleophiles, including amines, thiols, and alkoxides, providing a powerful method for diversification.
Reactivity of the Acetyl Moiety
The acetyl group is a gateway to a vast chemical space. Its reactivity is central to the utility of this molecule as a building block.
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Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), providing a new stereocenter and a site for further functionalization (e.g., etherification, esterification).
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α-Functionalization: The methyl protons are acidic and can be removed by a base to form an enolate. This enolate can react with electrophiles. For example, reaction with bromine in acetic acid would likely yield the α-bromo ketone, a potent alkylating agent for introducing nucleophiles adjacent to the carbonyl.
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Condensation Reactions: The enolizable methyl protons allow the molecule to participate in base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation with aromatic aldehydes, to form α,β-unsaturated ketones (chalcones). This reaction is fundamental for extending the molecular framework.
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential to confirm the identity and purity of the target compound. While specific experimental spectra are not widely published, the expected spectral data can be reliably predicted based on the molecular structure.
1H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative, with distinct signals for the aromatic protons and the acetyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Acetyl-CH₃ | ~2.8 | Singlet (s) |
| H4 | ~9.4 | Doublet (d) |
| H2 | ~9.2 | Doublet (d) |
| H8 | ~9.0 | Doublet of doublets (dd) |
| H6 | ~8.4 | Doublet of doublets (dd) |
| H7 | ~7.8 | Doublet of doublets (dd) |
Causality Note: The protons on the naphthyridine ring (H2, H4, H6, H8) adjacent to the nitrogen atoms are significantly deshielded and appear at a high chemical shift (downfield). The acetyl methyl protons appear as a characteristic singlet in the aliphatic region.
13C NMR Spectroscopy
The carbon spectrum should show 10 distinct signals corresponding to the 10 unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~197 |
| Quaternary Carbons (C3, C4a, C8a) | 120 - 155 |
| Aromatic CH Carbons (C2, C4, C6, C7, C8) | 125 - 160 |
| Acetyl-CH₃ | ~27 |
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
| Functional Group | Expected Absorption Frequency (cm⁻¹) |
| C=O Stretch (Ketone) | 1690 - 1710 |
| C=C / C=N Stretch (Aromatic) | 1550 - 1620 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The electron impact (EI-MS) spectrum would be expected to show a strong molecular ion peak (M⁺) at m/z = 172. A characteristic fragment would be the loss of the methyl group ([M-15]⁺) to give an ion at m/z = 157, and the loss of the acetyl group ([M-43]⁺) to give an ion at m/z = 129.
Applications in Drug Discovery and Materials Science
The primary value of 1-(1,5-Naphthyridin-3-yl)ethanone lies in its role as a versatile synthetic precursor for high-value compounds.
Gateway to Potent Biological Inhibitors
The 1,5-naphthyridine core is present in numerous potent and selective enzyme inhibitors. By using the acetyl group as a synthetic handle, this building block can provide rapid access to novel analogs of established therapeutic agents.
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TGF-β Receptor Inhibitors: Derivatives of 1,5-naphthyridine have been identified as potent inhibitors of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), a key target in oncology.[6] The acetyl group can be transformed into an amine or other functional group to mimic the side chains of known inhibitors.
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PARP-1 Inhibitors: Recently, 3-substituted-1,5-naphthyridin-2(1H)-one derivatives were developed as highly potent and selective inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an important target for cancers with deficiencies in DNA repair pathways.[7]
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Antimicrobial and Antiviral Agents: The broader naphthyridine class has a long history in antimicrobial drug discovery, and 1,5-naphthyridine derivatives have also shown promise as antiparasitic and antiviral agents.[1][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(1,5-Naphthyridin-3-yl)ethanone AldrichCPR 1246088-62-9 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
